molecular formula C13H8ClFO3 B578670 2-Chloro-4-(3-fluoro-4-hydroxyphenyl)benzoic acid CAS No. 1261972-19-3

2-Chloro-4-(3-fluoro-4-hydroxyphenyl)benzoic acid

Cat. No. B578670
CAS RN: 1261972-19-3
M. Wt: 266.652
InChI Key: ILFLVNGGZILIJW-UHFFFAOYSA-N
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Description

2-Chloro-4-(3-fluoro-4-hydroxyphenyl)benzoic acid is a halogen benzoic acid . It is a non-liquid crystalline carboxylic acid derivative . It has been reported to form hydrogen bonded complexes with benzoylhydrazine-based azobenzene compound .


Molecular Structure Analysis

The molecular formula of this compound is C13H8ClFO3 . The InChI code is 1S/C13H8ClFO3/c14-10-5-7 (1-3-9 (10)13 (17)18)8-2-4-12 (16)11 (15)6-8/h1-6,16H, (H,17,18) .


Physical And Chemical Properties Analysis

The molecular weight of this compound is 266.66 . It is a non-liquid crystalline carboxylic acid derivative .

Scientific Research Applications

Synthesis and Characterization

Research on fluorinated phthalazinone monomers and their polymers highlights the significance of fluorinated compounds in developing high-performance materials. The study by Xiao et al. (2003) discusses the synthesis and characterization of a fluorinated phthalazinone monomer and its polymers, emphasizing their good solubility, excellent thermal properties, and potential as materials for optical waveguides, underscoring the importance of such compounds in engineering and materials science (Xiao et al., 2003).

Pharmacological Evaluation

The pharmacological evaluation of new 1,3,4-oxadiazole derivatives bearing a 3-chloro-2-fluoro phenyl moiety, as detailed by Bhat et al. (2016), presents an example of the application of fluorinated benzoic acids in medicinal chemistry. These compounds, derived from 3-chloro-2-fluoro benzoic acid, demonstrated significant anti-convulsant and anti-inflammatory activities, highlighting the therapeutic potential of fluorinated compounds in drug development (Bhat et al., 2016).

Environmental Applications

The study on the photodecomposition of chlorobenzoic acids by Crosby and Leitis (1969) provides insight into the environmental behavior of chlorinated and fluorinated benzoic acids. This research shows how ultraviolet irradiation can lead to the decomposition of chlorobenzoic acids, potentially offering a method for the environmental remediation of these compounds (Crosby & Leitis, 1969).

properties

IUPAC Name

2-chloro-4-(3-fluoro-4-hydroxyphenyl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8ClFO3/c14-10-5-7(1-3-9(10)13(17)18)8-2-4-12(16)11(15)6-8/h1-6,16H,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILFLVNGGZILIJW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C2=CC(=C(C=C2)O)F)Cl)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8ClFO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90689368
Record name 3-Chloro-3'-fluoro-4'-hydroxy[1,1'-biphenyl]-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90689368
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

266.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1261972-19-3
Record name 3-Chloro-3'-fluoro-4'-hydroxy[1,1'-biphenyl]-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90689368
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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